molecular formula C11H7F3N2O2 B15172970 2-Cyano-3-[4-(trifluoromethoxy)phenyl]prop-2-enamide CAS No. 921930-81-6

2-Cyano-3-[4-(trifluoromethoxy)phenyl]prop-2-enamide

Cat. No.: B15172970
CAS No.: 921930-81-6
M. Wt: 256.18 g/mol
InChI Key: LWJFEXLZTAXWHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyano-3-[4-(trifluoromethoxy)phenyl]prop-2-enamide is an organic compound characterized by the presence of a cyano group, a trifluoromethoxy group, and an enamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-3-[4-(trifluoromethoxy)phenyl]prop-2-enamide typically involves the reaction of 4-(trifluoromethoxy)benzaldehyde with cyanoacetamide under basic conditions. The reaction proceeds through a Knoevenagel condensation, followed by an intramolecular cyclization to form the desired product. The reaction conditions often include the use of a base such as piperidine or pyridine, and the reaction is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-Cyano-3-[4-(trifluoromethoxy)phenyl]prop-2-enamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Cyano-3-[4-(trifluoromethoxy)phenyl]prop-2-enamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Cyano-3-[4-(trifluoromethoxy)phenyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins. The trifluoromethoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyano-3-[4-(trifluoromethoxy)phenyl]prop-2-enamide is unique due to its combination of a cyano group and a trifluoromethoxy group, which imparts distinct electronic and steric properties. These features make it a valuable scaffold for the design of new compounds with enhanced biological activity and improved physicochemical properties .

Properties

CAS No.

921930-81-6

Molecular Formula

C11H7F3N2O2

Molecular Weight

256.18 g/mol

IUPAC Name

2-cyano-3-[4-(trifluoromethoxy)phenyl]prop-2-enamide

InChI

InChI=1S/C11H7F3N2O2/c12-11(13,14)18-9-3-1-7(2-4-9)5-8(6-15)10(16)17/h1-5H,(H2,16,17)

InChI Key

LWJFEXLZTAXWHW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=C(C#N)C(=O)N)OC(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.